An In-Depth Technical Guide to 5,5-Difluoropiperidin-3-ol: Chemical Properties and Structural Analysis
An In-Depth Technical Guide to 5,5-Difluoropiperidin-3-ol: Chemical Properties and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5,5-difluoropiperidin-3-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural analysis, chemical properties, a detailed synthesis protocol adapted from established methodologies, and its potential applications in drug discovery.
Introduction: The Rising Prominence of Fluorinated Piperidines
The introduction of fluorine into drug candidates is a powerful strategy to enhance a molecule's pharmacokinetic and physicochemical properties. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The piperidine scaffold is a ubiquitous motif in many approved drugs, and its fluorination offers a promising avenue for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. The strategic placement of fluorine atoms, such as the gem-difluoro group in 5,5-difluoropiperidin-3-ol, can induce specific conformational preferences in the piperidine ring, which can be exploited to fine-tune its interaction with target proteins.
I. Chemical Structure and Properties
Chemical Identity:
| Property | Value | Source |
| Chemical Name | 5,5-difluoropiperidin-3-ol | N/A |
| CAS Number | 1803584-46-4 (for hydrochloride salt) | [1] |
| Molecular Formula | C₅H₉F₂NO | [2] |
| Molecular Weight | 137.13 g/mol | [2] |
| Appearance | Expected to be a solid | [3] |
Structural Features:
5,5-Difluoropiperidin-3-ol features a piperidine ring with a gem-difluoro group at the 5-position and a hydroxyl group at the 3-position. The presence of the two fluorine atoms significantly impacts the molecule's electronic and conformational properties.
Stereochemistry:
The carbon at the 3-position is a chiral center, meaning 5,5-difluoropiperidin-3-ol can exist as a pair of enantiomers, (R)-5,5-difluoropiperidin-3-ol and (S)-5,5-difluoropiperidin-3-ol. The specific stereochemistry can be crucial for its biological activity.
Physicochemical Properties:
The gem-difluoro group is a strong electron-withdrawing group, which is expected to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects and improve oral bioavailability. The hydroxyl group provides a site for hydrogen bonding, which can be important for target engagement and solubility.
II. Detailed Structural Analysis
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
1. ¹H NMR Spectroscopy:
The ¹H NMR spectrum of 5,5-difluoropiperidin-3-ol is expected to show distinct signals for the protons on the piperidine ring. The protons adjacent to the fluorine atoms (at C4 and C6) will exhibit complex splitting patterns due to both geminal (²J) and vicinal (³J) coupling with the fluorine atoms, in addition to proton-proton couplings. The proton attached to the hydroxyl group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. The proton at C3, attached to the same carbon as the hydroxyl group, will also show a distinct multiplet.
2. ¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom bearing the two fluorine atoms (C5) will appear as a triplet due to one-bond carbon-fluorine coupling (¹Jcf), typically with a large coupling constant. The carbons adjacent to the CF₂ group (C4 and C6) will show splitting due to two-bond carbon-fluorine coupling (²Jcf).
3. ¹⁹F NMR Spectroscopy:
¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. The two fluorine atoms at the 5-position are chemically equivalent and are expected to give a single signal. This signal will be a triplet due to coupling with the two adjacent protons at C4 and a triplet due to coupling with the two adjacent protons at C6, resulting in a triplet of triplets.
B. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
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O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
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N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.
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C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
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C-F stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which are characteristic of the C-F bonds.
C. Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 137 would be expected. Fragmentation may involve the loss of a fluorine atom, a hydroxyl group, or cleavage of the piperidine ring.
III. Synthesis Protocol
While a specific protocol for 5,5-difluoropiperidin-3-ol is not explicitly detailed in the literature, a reliable synthetic route can be adapted from the work of Surmont et al. on the synthesis of 5-hydroxy-3,3-difluoropiperidines.[4][5][6] The following is a proposed, detailed experimental protocol.
Proposed Synthetic Pathway
Figure 1. Proposed synthetic workflow for 5,5-difluoropiperidin-3-ol.
Step-by-Step Methodology
Step 1: Synthesis of a Protected 5,5-Difluoro-3-oxopiperidine
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To a solution of a suitable N-protected-3-oxopiperidine (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (2.2 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 24 hours.
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the N-protected 5,5-difluoro-3-oxopiperidine.
Step 2: Reduction of the Ketone
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To a solution of the N-protected 5,5-difluoro-3-oxopiperidine (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.
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Stir the reaction mixture at room temperature for 2 hours.
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Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.
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Extract the aqueous residue with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected 5,5-difluoropiperidin-3-ol.
Step 3: Deprotection of the Piperidine Nitrogen
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The choice of deprotection method will depend on the protecting group used (e.g., Boc, Cbz). For a Boc-protected intermediate, dissolve the compound in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 1 hour.
-
Concentrate the reaction mixture under reduced pressure.
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Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5,5-difluoropiperidin-3-ol.
Note: This is a proposed protocol and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
IV. Applications in Drug Discovery and Development
Fluorinated piperidines are valuable scaffolds in medicinal chemistry due to their ability to modulate key drug properties.
A. Central Nervous System (CNS) Disorders
The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier. This makes 5,5-difluoropiperidin-3-ol and its derivatives promising candidates for the development of drugs targeting CNS disorders. The piperidine moiety is a common feature in many CNS-active drugs, and the difluoro substitution can be used to fine-tune the pharmacological profile.
B. Enzyme Inhibition
The unique electronic environment created by the gem-difluoro group can lead to specific interactions with enzyme active sites. The hydroxyl group can also participate in hydrogen bonding interactions. This makes 5,5-difluoropiperidin-3-ol an interesting building block for the design of enzyme inhibitors for various therapeutic targets.
Workflow for Biological Evaluation
Figure 2. General workflow for the biological evaluation of 5,5-difluoropiperidin-3-ol derivatives.
V. Conclusion
5,5-Difluoropiperidin-3-ol is a promising building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, imparted by the gem-difluoro group, offer opportunities to fine-tune the pharmacological profiles of drug candidates. The synthetic route, adapted from established methods for related compounds, provides a clear path to accessing this valuable scaffold. Further investigation into the biological activities of 5,5-difluoropiperidin-3-ol and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the synthesis, analysis, and application of this intriguing fluorinated piperidine.
VI. References
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Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517. [Link]
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Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]
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5,5-Difluoropiperidin-3-ol hydrochloride 98%. AiFChem, an Xtalpi Company. (n.d.). Retrieved from [Link]
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Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. RSC Publishing. [Link]
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5-SUBSTITUTED DIFLUOROPIPERIDINE COMPOUND CAPABLE OF PASSING THROUGH BLOOD-BRAIN BARRIER. European Patent Office. (2019). Retrieved from
-
rac-(3R,5S)-5-fluoropiperidin-3-ol. Appchem. (n.d.). Retrieved from [Link]
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rac-(3R,5S)-5-fluoropiperidin-3-ol hydrochloride. Appchem. (n.d.). Retrieved from [Link]
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Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride. PubChem. (n.d.). Retrieved from [Link]
-
5,5-difluoropiperidine-3-carboxylic acid hydrochloride. Molport. (n.d.). Retrieved from [Link]
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